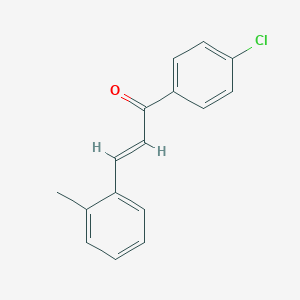
4'-Chloro-2-methylchalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Chloro-2-methylchalcone” is a type of chalcone, which are a group of naturally occurring compounds that have biological effects that include anti-inflammatory, anti-cancer, and antibacterial properties . Chalcones are considered valuable species because they possess a ketoethylenic moiety, CO–CH═CH– .
Synthesis Analysis
Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds. A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .
Molecular Structure Analysis
The molecular structure of chalcones, including “4’-Chloro-2-methylchalcone”, is based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . In their aromatic rings, they have a delocalized π-electron-containing order .
Chemical Reactions Analysis
Chalcones, including “4’-Chloro-2-methylchalcone”, are known to undergo many chemical reactions. They are also used to synthesize heterocyclic compounds . The chemical reactions of chalcones have been studied extensively, and they have been shown to interact with various biomolecules .
Wissenschaftliche Forschungsanwendungen
Fluorescent Material Applications
Scientific Field
Material Science
Application Summary
Due to its structural properties, 4’-Chloro-2-methylchalcone can be used in the development of fluorescent materials for imaging and diagnostic purposes.
Methods of Application
The compound is incorporated into various materials and tested for fluorescence intensity and stability under different conditions, such as varying pH and temperature.
Results Summary
The chalcone derivative has shown promising results as a stable fluorescent compound with potential applications in bioimaging and diagnostics.
These applications highlight the versatility and potential of 4’-Chloro-2-methylchalcone in various scientific fields. The compound’s properties make it a valuable subject for ongoing and future research endeavors .
Anti-filarial Applications
Scientific Field
Tropical Medicine
Application Summary
4’-Chloro-2-methylchalcone is investigated for its potential to treat filarial infections, which are caused by parasitic worms.
Methods of Application
The activity is usually tested using in vitro assays with filarial worms or their larval stages.
Results Summary
The compound has exhibited the ability to kill or inhibit the growth of filarial parasites, offering a possible new avenue for treating these infections.
These additional applications further demonstrate the broad spectrum of scientific research potential for 4’-Chloro-2-methylchalcone across various fields of medicine and pharmacology .
Osteogenic Applications
Scientific Field
Orthopedics
Application Summary
There is interest in the potential of 4’-Chloro-2-methylchalcone to promote bone growth and repair, which could have implications for orthopedic treatments.
Methods of Application
The compound’s osteogenic effects are evaluated in vitro using osteoblast cultures and in vivo in animal models with bone injuries.
Results Summary
Results have shown that 4’-Chloro-2-methylchalcone can stimulate osteoblast activity and enhance bone healing, suggesting its utility in orthopedic applications.
These additional applications underscore the extensive research interest in 4’-Chloro-2-methylchalcone and its potential to contribute to various fields of scientific and medical research .
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2-methylchalcone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Diethylamino)ethyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B502823.png)

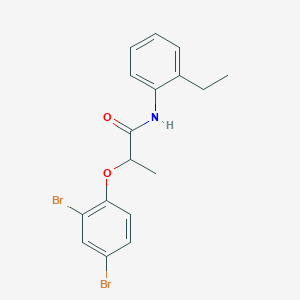
![N-{2-chloro-5-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B502826.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B502827.png)
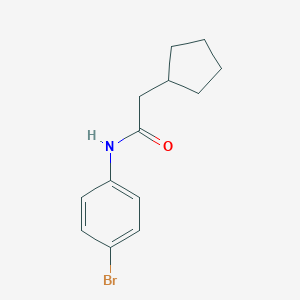
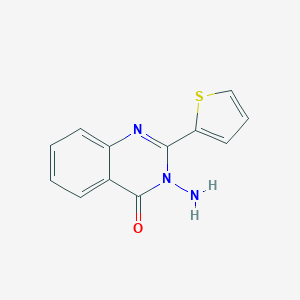

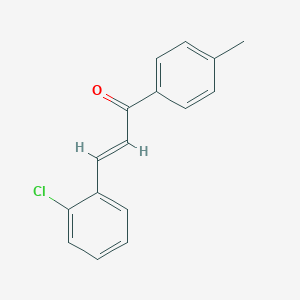
![Ethyl 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502837.png)
![ethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B502840.png)
![3-[(2-Chlorobenzyl)sulfanyl]-7-(3-methoxyphenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B502842.png)
![3-[(4-Chlorobenzyl)sulfanyl]-7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B502845.png)
![1-{[7-(3-Chlorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetone](/img/structure/B502846.png)